molecular formula C11H15NO3S B5889996 N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide

N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B5889996
M. Wt: 241.31 g/mol
InChI Key: XLPWNCKBQMRHIE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+N,N-dimethylacetamidetriethylamineThis compound\text{4-methylbenzenesulfonyl chloride} + \text{N,N-dimethylacetamide} \xrightarrow{\text{triethylamine}} \text{this compound} 4-methylbenzenesulfonyl chloride+N,N-dimethylacetamidetriethylamine​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N,N-dimethyl-2-[(4-methylphenyl)sulfanyl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: The compound is used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-2-[(4-chlorophenyl)sulfonyl]acetamide
  • N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]acetamide
  • N,N-dimethyl-2-[(4-methoxyphenyl)sulfonyl]acetamide

Comparison: N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the methyl group can enhance lipophilicity and potentially alter the compound’s interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-(4-methylphenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-4-6-10(7-5-9)16(14,15)8-11(13)12(2)3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPWNCKBQMRHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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